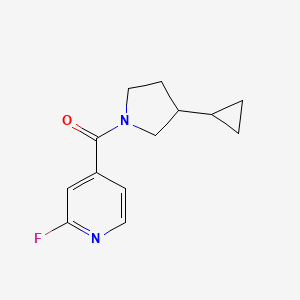
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrrolidine compounds, which have been found to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
Mecanismo De Acción
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. The α7 receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. This compound enhances the activity of the α7 receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing the release of dopamine in the brain, reducing anxiety-like behavior in animal models, and improving cognitive function. This compound has also been found to have anticonvulsant and analgesic effects, which may be mediated through its interaction with the α7 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the α7 receptor, as well as its ability to penetrate the blood-brain barrier. However, this compound also has limitations, including its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, including further investigation of its therapeutic potential in various neurological disorders, as well as the development of more potent and selective modulators of the α7 receptor. Additionally, studies are needed to elucidate the precise mechanisms of action of this compound and its effects on other neurotransmitter systems in the brain. Finally, the potential toxicity of this compound at high doses needs to be further investigated to ensure its safety for clinical use.
Métodos De Síntesis
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoropyridine-4-carboxylic acid with cyclopropylamine to form the corresponding amide, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various areas such as anxiety, depression, and addiction. This compound has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has been implicated in various neurological disorders. This compound has also been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation.
Propiedades
IUPAC Name |
(3-cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-7-10(3-5-15-12)13(17)16-6-4-11(8-16)9-1-2-9/h3,5,7,9,11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUWVWNXGFUNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)


![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)
![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)
![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)